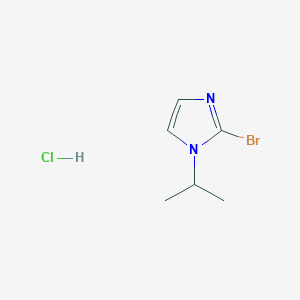

2-Bromo-1-isopropyl-1H-imidazole hydrochloride

Overview

Description

“2-Bromo-1H-imidazole” is a halogenated heterocycle . It’s a white or colorless solid that is highly soluble in water and other polar solvents . It’s used as an organic chemical synthesis intermediate .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various kinds of synthetic routes for imidazole and their derived products .

Molecular Structure Analysis

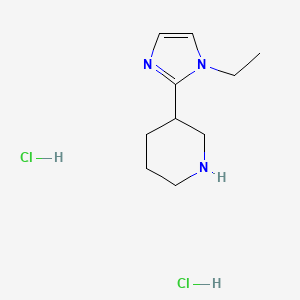

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Physical And Chemical Properties Analysis

“2-Bromo-1H-imidazole” has a molecular weight of 146.97 . It’s a solid with a melting point of 197-202 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Bioactive Molecules

2-Bromo-1-isopropyl-1H-imidazole hydrochloride serves as a versatile intermediate in the synthesis of various bioactive molecules. Its incorporation into larger structures is crucial for developing pharmaceuticals that target a range of diseases, from bacterial infections to cancer .

Material Science

In material science, this compound can be used to create novel polymers and coatings with specific properties, such as increased thermal stability or electrical conductivity. Its role in forming imidazole-based polymers is particularly noteworthy due to their potential applications in electronics .

Catalysis

The imidazole ring is known for its catalytic abilities. Modified imidazoles, such as 2-Bromo-1-isopropyl-1H-imidazole hydrochloride, can act as catalysts or co-catalysts in various chemical reactions, enhancing reaction rates and selectivity .

Agricultural Chemistry

This compound is also valuable in agricultural chemistry for the synthesis of pesticides and herbicides. The bromine atom allows for further functionalization, leading to the creation of compounds that can safely and effectively control pests and weeds .

Organic Light-Emitting Diodes (OLEDs)

In the field of optoelectronics, specifically in the development of OLEDs, 2-Bromo-1-isopropyl-1H-imidazole hydrochloride can be used to synthesize imidazole derivatives that function as electron-transporting materials, improving the efficiency and lifespan of OLED devices .

Chemical Research and Education

As a research chemical, it’s used in academic and industrial laboratories to teach and study the behavior of imidazole compounds under various conditions. It helps in understanding the fundamental aspects of bromine substitution reactions and imidazole chemistry .

Mechanism of Action

Safety and Hazards

Future Directions

properties

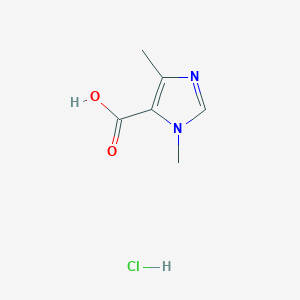

IUPAC Name |

2-bromo-1-propan-2-ylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2.ClH/c1-5(2)9-4-3-8-6(9)7;/h3-5H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAOHTXIVDGATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=C1Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-isopropyl-1H-imidazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride](/img/structure/B1450241.png)

![4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid](/img/structure/B1450250.png)

![5-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B1450261.png)

![8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1450262.png)